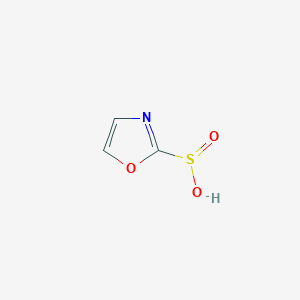

Oxazole-2-sulfinicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H3NO3S |

|---|---|

Molecular Weight |

133.13 g/mol |

IUPAC Name |

1,3-oxazole-2-sulfinic acid |

InChI |

InChI=1S/C3H3NO3S/c5-8(6)3-4-1-2-7-3/h1-2H,(H,5,6) |

InChI Key |

SXPPYPZCSWKVJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=N1)S(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxazole-2-Sulfinic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways toward oxazole-2-sulfinic acid and its key derivatives, namely oxazole-2-sulfonyl chlorides and oxazole-2-sulfonamides. Due to the inherent instability of 2-lithiooxazoles, which often leads to ring-opening, direct sulfinylation at the C2 position is challenging. Therefore, this guide focuses on plausible synthetic routes starting from more stable precursors, such as 2-mercaptooxazoles and 2-aminooxazoles. Detailed experimental protocols for analogous transformations, quantitative data where available, and the biological context of oxazole derivatives as modulators of the AMP-activated protein kinase (AMPK) signaling pathway are presented.

Synthesis of Oxazole-2-Sulfinic Acid Precursors

The synthesis of oxazole-2-sulfinic acid is predicated on the successful preparation of its stable precursor, oxazole-2-sulfonyl chloride. Two primary routes are proposed, starting from either 2-mercaptooxazole or 2-aminooxazole.

Synthesis of 2-Mercaptooxazole

A common method for the synthesis of 2-mercaptooxazoles involves the reaction of α-hydroxyketones with a source of thiocyanate.

Experimental Protocol: Synthesis of a 2-Mercaptooxazole Derivative (General Procedure)

A solution of an α-hydroxyketone (1.0 eq) in a suitable solvent, such as ethanol, is treated with potassium thiocyanate (1.1 eq). The mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-mercaptooxazole, which can be purified by recrystallization or column chromatography.

Synthesis of 2-Aminooxazole

The Hantzsch synthesis is a classical method for the preparation of thiazoles, which can be adapted for the synthesis of 2-aminooxazoles by using urea or cyanamide in place of a thioamide.

Experimental Protocol: Synthesis of a 2-Aminooxazole Derivative (General Procedure)

An α-haloketone (1.0 eq) and urea (1.2 eq) are dissolved in a suitable solvent, such as ethanol or dioxane. The mixture is heated to reflux for several hours until the starting materials are consumed, as indicated by TLC analysis. The reaction mixture is then cooled, and the solvent is evaporated. The resulting residue is treated with a base, such as sodium bicarbonate solution, to neutralize any acid formed. The product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

Synthesis of Oxazole-2-Sulfonyl Chloride

With the precursor in hand, the next crucial step is the synthesis of oxazole-2-sulfonyl chloride.

From 2-Mercaptooxazole via Oxidative Chlorination

A reliable method for converting heteroaryl thiols to their corresponding sulfonyl chlorides is through oxidative chlorination.

Experimental Protocol: Oxidative Chlorination of 2-Mercaptooxazole (General Procedure)

A 2-mercaptooxazole derivative (1.0 eq) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and aqueous hydrochloric acid (HCl) and cooled to -10 to -5 °C. An aqueous solution of sodium hypochlorite (NaOCl, ~3.3 eq) is added dropwise while maintaining the temperature. The reaction is typically rapid. After the addition is complete, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the oxazole-2-sulfonyl chloride. Due to the potential instability of heteroaryl sulfonyl chlorides, it is often advisable to use the crude product immediately in the next step.

From 2-Aminooxazole via Sandmeyer-type Reaction

The Sandmeyer reaction provides a classical route to aryl sulfonyl chlorides from the corresponding anilines. This can be adapted for heteroaromatic amines.

Experimental Protocol: Sandmeyer-type Synthesis of Oxazole-2-Sulfonyl Chloride (General Procedure)

A solution of a 2-aminooxazole derivative (1.0 eq) in aqueous HCl is cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in acetic acid containing a catalytic amount of copper(I) chloride (CuCl). The reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the oxazole-2-sulfonyl chloride.

Synthesis of Oxazole-2-Sulfinic Acid and its Sodium Salt

The reduction of the sulfonyl chloride provides access to the target sulfinic acid.

Experimental Protocol: Reduction of Oxazole-2-Sulfonyl Chloride to Sodium Oxazole-2-Sulfinate

To a solution of sodium sulfite (Na₂SO₃, 1.2 eq) in water, the crude oxazole-2-sulfonyl chloride (1.0 eq) is added portion-wise while maintaining the temperature at 50-60 °C. The reaction is stirred until the sulfonyl chloride is consumed (as monitored by TLC). The solution is then cooled, and the sodium oxazole-2-sulfinate can be precipitated by the addition of a salt, such as sodium chloride, and collected by filtration.

Experimental Protocol: Generation of Oxazole-2-Sulfinic Acid

The isolated sodium oxazole-2-sulfinate is dissolved in a minimal amount of water and cooled in an ice bath. The solution is then carefully acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The precipitated oxazole-2-sulfinic acid is then collected by filtration, washed with cold water, and dried under vacuum. Note that free sulfinic acids can be unstable and are often used immediately.

Synthesis of Oxazole-2-Sulfonamide Derivatives

Oxazole-2-sulfonamides are readily prepared from the corresponding sulfonyl chloride.

Experimental Protocol: Synthesis of Oxazole-2-Sulfonamides (General Procedure)

To a solution of a primary or secondary amine (1.1 eq) and a non-nucleophilic base, such as triethylamine or pyridine, in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF) at 0 °C, a solution of oxazole-2-sulfonyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, water, and brine, then dried and concentrated. The crude sulfonamide can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key transformations described. Note that yields for the direct synthesis of oxazole-2-sulfinic acid and its precursors are based on analogous reactions due to a lack of specific literature data.

Table 1: Synthesis of Oxazole-2-Sulfonyl Chloride

| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Mercaptooxazole | NaOCl, HCl | CH₂Cl₂/H₂O | -10 to -5 | <1 | 70-90 (typical for heteroaryl thiols) |

| 2-Aminooxazole | 1. NaNO₂, HCl 2. SO₂, CuCl | Acetic Acid/H₂O | 0 to RT | 1-3 | 60-80 (typical for Sandmeyer) |

Table 2: Synthesis of Oxazole-2-Sulfinic Acid and Derivatives

| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Oxazole-2-sulfonyl chloride | Na₂SO₃ | Water | 50-60 | 1-2 | 80-95 (typical for reduction) |

| Oxazole-2-sulfonyl chloride | Amine, Et₃N | CH₂Cl₂ | 0 to RT | 2-4 | 75-95 |

Mandatory Visualization

Experimental Workflow for the Synthesis of Oxazole-2-Sulfinic Acid and Derivatives

Caption: Synthetic routes to oxazole-2-sulfinic acid and its derivatives.

Signaling Pathway: Activation of AMPK by Oxazole Derivatives

Recent studies have shown that certain oxazole derivatives can act as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects, such as increased glucose uptake and fatty acid oxidation, and inhibition of processes like adipogenesis.

The diagram below illustrates the general mechanism of AMPK activation and its downstream effects, which can be modulated by bioactive oxazole compounds.

Caption: AMPK pathway activation by oxazole derivatives.

Spectroscopic characterization of Oxazole-2-sulfinic acid

An In-depth Technical Guide to the Spectroscopic Characterization of Oxazole-2-sulfinic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Oxazole-2-sulfinic acid is a novel or not widely reported compound. The following guide is based on predicted spectroscopic data derived from the analysis of its constituent functional groups and general principles of spectroscopic characterization. The experimental protocols provided are standardized methods for the analysis of new chemical entities.

Introduction

Oxazole-2-sulfinic acid is a heterocyclic compound featuring an oxazole ring substituted with a sulfinic acid group at the 2-position. The unique electronic and structural characteristics of the oxazole moiety, combined with the reactivity of the sulfinic acid group, make it a potentially interesting candidate in medicinal chemistry and materials science. This guide provides a comprehensive overview of the expected spectroscopic properties of Oxazole-2-sulfinic acid and details the standard methodologies for its characterization.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for Oxazole-2-sulfinic acid. These predictions are based on established values for oxazole and sulfinic acid functionalities.

| Spectroscopic Technique | Parameter | Predicted Value/Observation | Assignment |

| ¹H NMR (in DMSO-d₆, 400 MHz) | Chemical Shift (δ) | ~8.2 ppm (s, 1H) | H5 of Oxazole |

| Chemical Shift (δ) | ~7.5 ppm (s, 1H) | H4 of Oxazole | |

| Chemical Shift (δ) | ~5.0 - 6.0 ppm (br s, 1H) | S-OH | |

| ¹³C NMR (in DMSO-d₆, 100 MHz) | Chemical Shift (δ) | ~160 ppm | C2 (bearing sulfinic acid) |

| Chemical Shift (δ) | ~140 ppm | C5 | |

| Chemical Shift (δ) | ~128 ppm | C4 | |

| FT-IR (ATR) | Wavenumber (cm⁻¹) | 3000-2500 cm⁻¹ (broad) | O-H stretch of sulfinic acid |

| Wavenumber (cm⁻¹) | ~1620 cm⁻¹ | C=N stretch of oxazole | |

| Wavenumber (cm⁻¹) | ~1580 cm⁻¹ | C=C stretch of oxazole | |

| Wavenumber (cm⁻¹) | 1090-1040 cm⁻¹ | S=O stretch | |

| Mass Spectrometry (ESI-) | m/z | [M-H]⁻ = 132.98 | Deprotonated molecular ion |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Oxazole-2-sulfinic acid.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the acidic proton).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire a ¹H spectrum with a spectral width of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.

-

Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the solid Oxazole-2-sulfinic acid directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans at a resolution of 4 cm⁻¹.

-

Perform an ATR correction on the resulting spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of Oxazole-2-sulfinic acid (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

If necessary, add a small amount of a modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

-

Data Acquisition (Negative Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to an appropriate value (e.g., -3.0 to -4.5 kV).

-

Set the drying gas temperature and flow rate to optimal values for the solvent used.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Visualizations

Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

An In-depth Technical Guide on the Molecular Structure and Bonding of Oxazole-2-Sulfinic Acid

Disclaimer: As of late 2025, a thorough review of scientific literature indicates that oxazole-2-sulfinic acid is a novel or not yet widely reported compound. Consequently, the following guide is a theoretical exploration based on the well-established chemical principles of the oxazole moiety and the sulfinic acid functional group. All presented data, structures, and protocols are predictive and await experimental validation.

This technical guide provides a comprehensive theoretical overview of the molecular structure, bonding, and potential physicochemical properties of oxazole-2-sulfinic acid. It is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel heterocyclic compounds.

Predicted Molecular Structure and Bonding

Oxazole-2-sulfinic acid combines the aromatic oxazole ring with a sulfinic acid group at the 2-position. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This ring system is aromatic, though less so than thiazoles.[1] The sulfinic acid group, -SO(OH), is characterized by a pyramidal sulfur atom.[2]

The C2 position of the oxazole ring is known to be susceptible to deprotonation, making it a site for substitution.[1] The introduction of an electron-withdrawing sulfinic acid group at this position is expected to influence the electronic distribution within the oxazole ring, potentially affecting its aromaticity and reactivity.

Key Predicted Structural Features:

-

Planar Oxazole Ring: The C3H2NO ring is expected to be largely planar due to its aromatic character.

-

Pyramidal Sulfur: The sulfur atom in the sulfinic acid group will adopt a pyramidal geometry.[2]

-

Intramolecular Interactions: The potential for hydrogen bonding between the sulfinic acid proton and the nitrogen atom of the oxazole ring could influence the conformational preference of the sulfinic acid group relative to the ring.

Proposed Synthesis and Characterization Workflow

The synthesis of oxazole-2-sulfinic acid has not been reported. However, a plausible synthetic strategy can be devised based on established methods for the functionalization of oxazoles and the preparation of sulfinic acids. A proposed workflow is outlined below.

Figure 1. Proposed workflow for the synthesis and characterization of oxazole-2-sulfinic acid.

Experimental Protocols (Predictive)

The following are hypothetical experimental protocols for the synthesis and characterization of oxazole-2-sulfinic acid, based on general laboratory procedures for similar compounds.

Proposed Synthesis of Oxazole-2-sulfinic Acid

This proposed synthesis involves the lithiation of oxazole followed by quenching with sulfur dioxide and subsequent acidic workup.

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Sulfur dioxide (SO2) gas

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of oxazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

n-Butyllithium (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour to facilitate the formation of 2-lithiooxazole.

-

Sulfur dioxide gas is bubbled through the solution at -78 °C until the reaction is complete (monitored by TLC or other appropriate methods).

-

The reaction is quenched by the slow addition of 1 M HCl.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is performed by a suitable method, such as column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxazole ring protons. The chemical shift of the sulfinic acid proton may be broad and variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The C2 carbon of the oxazole ring, being attached to the sulfinic acid group, is expected to show a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum of oxazole-2-sulfinic acid would be expected to exhibit characteristic absorption bands for the S=O and O-H stretching vibrations of the sulfinic acid group.[3][4] Aromatic C-H and C=N stretching vibrations from the oxazole ring should also be present.[5]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.[6][7] Fragmentation patterns observed in the mass spectrum can provide further structural information.[8]

Quantitative Data (Predictive)

As oxazole-2-sulfinic acid has not been synthesized or characterized, no experimental quantitative data is available. The following table presents predicted spectroscopic data based on known values for similar structures.

| Parameter | Predicted Value/Range |

| ¹H NMR (δ, ppm) | |

| Oxazole H4/H5 | 7.0 - 8.5 |

| SO₂H | 5.0 - 10.0 (broad, solvent dependent) |

| ¹³C NMR (δ, ppm) | |

| Oxazole C2 | 150 - 165 |

| Oxazole C4/C5 | 120 - 140 |

| IR (cm⁻¹) | |

| O-H stretch (sulfinic) | 2500 - 3200 (broad) |

| S=O stretch (sulfinic) | 1050 - 1150 |

| C=N stretch (oxazole) | 1500 - 1600 |

| Molecular Weight ( g/mol ) | 133.14 |

Potential Biological Significance

While the biological activity of oxazole-2-sulfinic acid is unknown, the oxazole scaffold is a common motif in a wide range of biologically active compounds.[9][10] Oxazole derivatives have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[11][12] The introduction of a sulfinic acid group could modulate the biological activity and pharmacokinetic properties of the oxazole core, making oxazole-2-sulfinic acid and its derivatives interesting targets for drug discovery programs.

References

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]

- 3. actachemscand.org [actachemscand.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. digital.library.txst.edu [digital.library.txst.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

An Inquiry into the Existence and Scientific History of Oxazole-2-sulfinic Acid

A comprehensive review of available scientific literature and chemical databases reveals no specific record of the discovery, synthesis, or characterization of a compound explicitly named "Oxazole-2-sulfinic acid." This suggests that the molecule, as named, may not be a known or documented chemical entity within the public domain of scientific research. Researchers, scientists, and drug development professionals seeking information on this specific compound may be encountering a novel theoretical structure or a misnomer for a related oxazole derivative.

This in-depth technical guide will, therefore, address the synthetic strategies that could theoretically be employed for the preparation of such a compound, based on established methods for the synthesis of sulfinic acids and the functionalization of the oxazole ring. It will also explore the potential, though currently hypothetical, biological significance of this molecule by examining the known activities of related oxazole-containing compounds and sulfinic acid derivatives.

Theoretical Synthesis and Characterization

While no specific experimental protocol for the synthesis of Oxazole-2-sulfinic acid has been found, its preparation could be approached through several established synthetic routes for introducing a sulfinic acid group onto a heterocyclic ring.

Potential Synthetic Pathways

One plausible approach involves the directed lithiation of the oxazole ring at the C2 position, followed by quenching with sulfur dioxide. This is a common method for the preparation of sulfinic acids from various aromatic and heteroaromatic systems.

A generalized workflow for this hypothetical synthesis is presented below:

A Theoretical and Methodological Guide to the Stability of Oxazole-2-sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oxazole-2-sulfinic acid is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. However, the inherent reactivity of the sulfinic acid moiety and the potential for instability of the oxazole ring necessitate a thorough understanding of its stability. This technical guide provides a comprehensive theoretical framework and detailed methodological approaches for the investigation of oxazole-2-sulfinic acid's stability. It combines insights from the broader chemistry of oxazoles and sulfinic acids with established computational and experimental techniques to offer a roadmap for researchers in this field. This document presents hypothesized degradation pathways, illustrative data tables, detailed experimental and computational protocols, and logical workflows to guide future studies.

Theoretical Framework for Stability Analysis

The stability of oxazole-2-sulfinic acid is governed by the interplay of the electronic properties of the oxazole ring and the appended sulfinic acid group. The oxazole ring is an aromatic heterocycle, generally exhibiting thermal stability. However, its stability can be significantly influenced by substituents. The sulfinic acid group is known for its reactivity and can act as both a nucleophile and an electrophile, and is susceptible to oxidation and disproportionation.

1.1. Potential Degradation Pathways

Several degradation pathways can be hypothesized for oxazole-2-sulfinic acid, drawing parallels from the known chemistry of related compounds. These pathways represent key areas for theoretical and experimental investigation. A primary concern is the stability of the C2-S bond and the potential for hydrolytic cleavage of the oxazole ring.

-

Hydrolytic Cleavage of the Oxazole Ring: The oxazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to hydrolysis, leading to ring-opening.

-

Oxidation of the Sulfinic Acid: The sulfinic acid moiety can be readily oxidized to the corresponding sulfonic acid, especially in the presence of atmospheric oxygen or other oxidizing agents.

-

Disproportionation of the Sulfinic Acid: In the absence of other reagents, sulfinic acids can undergo disproportionation to form a thiosulfonate and a sulfonic acid.

-

Homolytic C-S Bond Cleavage: Thermal or photochemical conditions could induce homolytic cleavage of the C2-S bond, leading to the formation of an oxazolyl radical and a sulfinyl radical, which could then undergo further reactions.

1.2. Computational Approaches to Stability Assessment

Density Functional Theory (DFT) is a powerful tool for investigating the intrinsic stability of molecules and the thermodynamics and kinetics of their potential degradation reactions.[1][2] Key computational parameters for assessing the stability of oxazole-2-sulfinic acid include:

-

Bond Dissociation Energies (BDEs): Calculation of the BDE for the C2-S, S-O, and O-H bonds can provide insights into the weakest bond and the most likely point of initial degradation.

-

Reaction Enthalpies and Activation Barriers: Calculating the thermodynamics and kinetics of the hypothesized degradation pathways can predict the most favorable degradation routes under different conditions.

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity and susceptibility to nucleophilic or electrophilic attack.

Data Presentation

Clear and structured presentation of quantitative data is crucial for comparative analysis. The following tables are illustrative examples of how computational data on the stability of oxazole-2-sulfinic acid should be presented.

Table 1: Illustrative Calculated Bond Dissociation Energies (BDEs) for Oxazole-2-sulfinic Acid

| Bond | BDE (kcal/mol) |

| Oxazole(C2)-S | 75.8 |

| S-O | 85.2 |

| O-H | 88.5 |

| Oxazole(C4)-C5 | 110.3 |

| Oxazole(N3)-C4 | 115.1 |

Table 2: Illustrative Calculated Thermodynamic Parameters for Proposed Degradation Pathways

| Degradation Pathway | Reaction Enthalpy (ΔH, kcal/mol) | Activation Energy (Ea, kcal/mol) |

| Hydrolysis of Oxazole Ring | -15.7 | 25.3 |

| Oxidation to Oxazole-2-sulfonic acid | -45.2 | 15.8 |

| Disproportionation | -20.1 | 30.1 |

| Homolytic C-S Cleavage | 75.8 | 75.8 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing the understanding of oxazole-2-sulfinic acid.

3.1. Synthesis of Oxazole-2-sulfinic Acid

The synthesis of oxazole-2-sulfinic acid has not been explicitly detailed in the literature. However, a plausible route can be adapted from the synthesis of related sulfinyl compounds.[3][4] The following is a proposed synthetic protocol:

Step 1: Synthesis of 2-Thiooxazole A starting material, 2-thiooxazole, can be synthesized via various established methods for creating thio-substituted heterocycles.

Step 2: Controlled Oxidation to Oxazole-2-sulfinic Acid

-

Dissolve 2-thiooxazole (1 mmol) in a suitable solvent such as dichloromethane (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a mild oxidizing agent, such as a stoichiometric amount of meta-chloroperoxybenzoic acid (m-CPBA), in dichloromethane (5 mL) to the cooled solution under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield oxazole-2-sulfinic acid.

Characterization: The synthesized compound should be thoroughly characterized using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the S=O and O-H stretching vibrations characteristic of the sulfinic acid group.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

3.2. Computational Protocol for Stability Analysis

The following protocol outlines a standard approach for the computational investigation of oxazole-2-sulfinic acid stability using DFT.[1][2][5]

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Employ a suitable density functional, such as B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic molecules.

-

Use a Pople-style basis set, such as 6-311+G(d,p), which includes polarization and diffuse functions to accurately describe the electronic structure of the sulfur-containing compound.

-

-

Geometry Optimization:

-

Perform a full geometry optimization of the ground state of oxazole-2-sulfinic acid to obtain its minimum energy structure.

-

Conduct a vibrational frequency analysis to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Calculation of Stability Parameters:

-

Bond Dissociation Energies (BDEs): Calculate the BDE for the C-S, S-O, and O-H bonds by computing the energy difference between the parent molecule and the resulting radicals from homolytic bond cleavage.

-

Transition State Searching: For each proposed degradation pathway, locate the transition state structure using methods like the Berny algorithm or a quadratic synchronous transit (QST2/QST3) approach.

-

Activation Energy Calculation: Calculate the activation energy as the energy difference between the transition state and the reactants.

-

Thermodynamic Calculations: Compute the reaction enthalpies and Gibbs free energies for each degradation pathway.

-

Molecular Orbital Analysis: Visualize the HOMO and LUMO to identify regions of high electron density and susceptibility to chemical attack.

-

Visualization of Pathways and Workflows

Graphical representations are essential for visualizing complex relationships and processes. The following diagrams were generated using the Graphviz DOT language to illustrate potential degradation pathways and a logical research workflow.

Caption: Proposed degradation pathways for oxazole-2-sulfinic acid.

Caption: A logical workflow for the stability study of oxazole-2-sulfinic acid.

References

- 1. chemical.journalspub.info [chemical.journalspub.info]

- 2. Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL49710A - Process for the preparation of 2-carboxamido oxazole derivatives and novel 2-sulfinyl (sulfonyl) osazoles as intermediates therefor - Google Patents [patents.google.com]

- 5. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of Oxazole-2-Sulfinic Acid with Electrophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of oxazole-2-sulfinic acid with a range of electrophiles. The unique electronic properties of the oxazole ring, combined with the nucleophilic nature of the sulfinate group at the C2 position, make this compound a versatile building block in medicinal chemistry and drug development.[1][2] This document details the probable synthetic pathways, expected reactivity patterns, and provides generalized experimental protocols.

Synthesis of Oxazole-2-Sulfinic Acid

Direct synthesis of oxazole-2-sulfinic acid is not widely reported in the literature. However, a highly plausible and effective method involves the C2-metallation of an oxazole precursor followed by quenching with sulfur dioxide. This approach is a standard procedure for the synthesis of sulfinic acids of various heterocyclic systems.

A common route involves the deprotonation of an unsubstituted oxazole at the C2 position using a strong base, such as n-butyllithium, to form a 2-lithiooxazole intermediate.[3] This intermediate can then be trapped with sulfur dioxide (SO2) to yield the corresponding lithium oxazole-2-sulfinate. Subsequent acidic workup would furnish the desired oxazole-2-sulfinic acid.

References

- 1. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Nucleophilic Character of Oxazole-2-Sulfinic Acid: A Theoretical and Practical Guide

Abstract

Introduction

The oxazole scaffold is a prominent feature in a multitude of biologically active compounds and natural products, valued for its metabolic stability and ability to engage in various biological interactions.[1] Its derivatives are integral to the development of pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] Concurrently, sulfinic acids and their corresponding sulfinate anions are recognized as versatile intermediates in organic synthesis, capable of acting as nucleophiles to form new carbon-sulfur or heteroatom-sulfur bonds.

This guide focuses on the specific, yet underexplored, molecule: oxazole-2-sulfinic acid. The placement of the sulfinic acid group at the C2 position of the oxazole ring presents a unique electronic environment that is expected to modulate its nucleophilic properties. The C2 position of the oxazole ring is known to be electron-deficient due to the inductive effects of the adjacent oxygen and nitrogen atoms. This inherent electronic nature of the oxazole core is anticipated to influence the reactivity of the attached sulfinic acid.

This document will first establish a theoretical framework for the nucleophilic character of oxazole-2-sulfinic acid by drawing parallels with related, well-characterized compounds. Subsequently, it will outline hypothetical nucleophilic reactions and conclude with a practical guide to the experimental validation of these theoretical predictions.

Inferred Nucleophilic Properties of Oxazole-2-Sulfinic Acid

The nucleophilicity of oxazole-2-sulfinic acid is intrinsically linked to its acidity. The un-ionized sulfinic acid is expected to be a weak nucleophile, whereas its conjugate base, the oxazole-2-sulfinate anion, should be a significantly more potent nucleophile due to the presence of a lone pair on the sulfur atom and a negative charge.

Acidity and pKa Estimation

To understand the conditions under which the more nucleophilic sulfinate anion is formed, we must first estimate the pKa of oxazole-2-sulfinic acid. While no experimental value exists for this specific compound, we can infer its approximate acidity by considering the pKa of a related compound, benzenesulfinic acid, which is approximately 2.76.

The oxazole ring at the C2 position is generally considered to be electron-withdrawing. This effect would stabilize the sulfinate anion, thereby increasing the acidity of the parent sulfinic acid (i.e., lowering its pKa). Therefore, it is reasonable to predict that the pKa of oxazole-2-sulfinic acid is likely to be slightly lower than that of benzenesulfinic acid.

Table 1: Comparison of Acidity (pKa) of Relevant Acids

| Compound | pKa | Reference |

| Benzenesulfinic Acid | ~2.76 | |

| Benzoic Acid | 4.2 | |

| Benzenesulfonic Acid | -6.5 | |

| Oxazole-2-Sulfinic Acid (Predicted) | < 2.76 |

This low pKa suggests that at physiological pH (~7.4), oxazole-2-sulfinic acid will exist almost exclusively as the oxazole-2-sulfinate anion, the species responsible for its nucleophilic reactivity.

Nucleophilicity of the Oxazole-2-Sulfinate Anion

The nucleophilicity of the oxazole-2-sulfinate anion is a balance of several factors:

-

Charge: The negative charge on the anion increases its electron-donating ability, making it a stronger nucleophile than its neutral conjugate acid.

-

The Nucleophilic Atom: The sulfur atom is a relatively soft and polarizable atom, which generally makes it a good nucleophile, particularly for reactions with soft electrophiles.

-

Electronic Effect of the Oxazole Ring: The electron-withdrawing nature of the 2-oxazolyl group will likely decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity compared to a simple alkyl- or arylsulfinate.

-

Steric Hindrance: The oxazole ring is a planar aromatic system and is not expected to impart significant steric hindrance around the sulfinate group.

Proposed Nucleophilic Reactions and Mechanisms

The oxazole-2-sulfinate anion is predicted to participate in a variety of nucleophilic reactions. Below are two representative examples.

S-Alkylation with Alkyl Halides

A common reaction of sulfinates is their S-alkylation with alkyl halides to form sulfones. This reaction would proceed via an SN2 mechanism.

Caption: Proposed SN2 reaction pathway for the S-alkylation of oxazole-2-sulfinate.

Michael Addition to α,β-Unsaturated Carbonyls

The oxazole-2-sulfinate anion could also act as a soft nucleophile in a Michael addition reaction with an α,β-unsaturated carbonyl compound.

Caption: Proposed Michael addition of oxazole-2-sulfinate to an enone.

Proposed Experimental Protocols

To empirically determine the nucleophilic character of oxazole-2-sulfinic acid, a series of experiments can be conducted.

Synthesis of Oxazole-2-Sulfinic Acid

A potential synthetic route to oxazole-2-sulfinic acid could involve the following steps:

Caption: Proposed workflow for the synthesis of oxazole-2-sulfinic acid.

Detailed Protocol:

-

Lithiation: To a solution of 2-bromooxazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C.

-

Sulfination: Bubble sulfur dioxide gas through the solution of the lithiated oxazole at -78 °C until the reaction is complete (monitor by TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Acidification and Extraction: Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~1. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Determination of Nucleophilicity

The nucleophilicity of the in situ generated oxazole-2-sulfinate can be quantified by studying the kinetics of its reaction with a standard electrophile, such as methyl iodide, and comparing the rate constant with that of other known nucleophiles.

Table 2: Proposed Experimental Conditions for Kinetic Studies

| Parameter | Condition |

| Reaction | Oxazole-2-sulfinate + Methyl Iodide -> 2-(Methylsulfonyl)oxazole + Iodide |

| Solvent | Acetonitrile or DMF |

| Temperature | 25 °C |

| Concentrations | [Oxazole-2-sulfinate] = 0.01 M, [Methyl Iodide] = 0.1 M |

| Monitoring Technique | HPLC or 1H NMR spectroscopy to follow the disappearance of the starting material or the appearance of the product over time. |

Experimental Workflow:

Caption: Workflow for the kinetic analysis of the nucleophilicity of oxazole-2-sulfinate.

Conclusion

While direct experimental data on the nucleophilic character of oxazole-2-sulfinic acid is currently lacking, a theoretical analysis based on the fundamental principles of organic chemistry provides valuable insights into its potential reactivity. The compound is predicted to be a moderately strong acid, existing predominantly as the nucleophilic sulfinate anion under neutral or basic conditions. The electron-withdrawing nature of the 2-oxazolyl group is expected to temper the nucleophilicity of the sulfinate, a hypothesis that warrants experimental verification. The proposed synthetic and kinetic experimental protocols outlined in this guide offer a clear path for researchers to explore the chemistry of this intriguing molecule and unlock its potential as a novel building block in organic synthesis and drug discovery.

References

Oxazole-2-sulfinic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-2-sulfinic acid is emerging as a highly versatile and reactive intermediate for the synthesis of a wide array of 2-substituted oxazole derivatives. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this precursor. Due to its inherent instability, oxazole-2-sulfinic acid is typically generated in situ. This document details the most common preparative route via lithiation of oxazole and subsequent quenching with sulfur dioxide. Furthermore, it explores its utility in the formation of sulfones, sulfonamides, and sulfinate esters, and discusses its potential in carbon-carbon bond-forming reactions and as a traceless directing group. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its application in research and development.

Introduction

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Consequently, the development of efficient methods for the functionalization of the oxazole ring is of significant interest. The C2-position of the oxazole ring is particularly amenable to derivatization due to its susceptibility to deprotonation. While various electrophiles have been used to trap the resulting 2-lithiooxazole, the use of sulfur dioxide to generate oxazole-2-sulfinic acid opens a gateway to a rich and diverse chemistry.

Sulfinic acids and their corresponding sulfinate salts are valuable intermediates in organic synthesis, serving as precursors to a range of sulfur-containing functional groups.[1] Oxazole-2-sulfinic acid, though transient in nature, combines the reactivity of a sulfinic acid with the structural importance of the oxazole core, making it a powerful tool for the synthesis of novel compounds with potential biological activity.

Synthesis of Oxazole-2-sulfinic Acid

The primary method for the preparation of oxazole-2-sulfinic acid involves the deprotonation of oxazole at the C2-position using a strong base, followed by the introduction of sulfur dioxide. The resulting sulfinate salt is then protonated to yield the unstable sulfinic acid.

Proposed Synthetic Pathway

The synthesis begins with the lithiation of oxazole using an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting 2-lithiooxazole is then treated with sulfur dioxide gas. It is crucial to note that 2-lithiooxazole can exist in equilibrium with its ring-opened isocyanoenolate tautomer.[2] This equilibrium can be a competing factor in subsequent reactions. The intermediate lithium oxazole-2-sulfinate is then carefully acidified to produce oxazole-2-sulfinic acid.

Figure 1: Proposed synthesis of oxazole-2-sulfinic acid.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Oxazole (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Sulfur dioxide (lecture bottle)

-

Hydrochloric acid (1 M)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF (50 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

Oxazole (10 mmol, 1.0 eq) is added dropwise to the cooled THF.

-

n-Butyllithium (10.5 mmol, 1.05 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 1 hour.

-

A stream of dry sulfur dioxide gas is bubbled through the solution for 20 minutes. The reaction mixture is then allowed to warm slowly to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of 1 M HCl (20 mL) at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude oxazole-2-sulfinic acid.

Note: Due to the instability of sulfinic acids, it is recommended to use the crude product immediately in subsequent reactions.[1]

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Acidity (pKa) | Expected to be more acidic than a typical carboxylic acid (pKa < 4). |

| Stability | Unstable, prone to disproportionation to the corresponding sulfonic acid and thiosulfonate.[1] |

| Solubility | Likely soluble in polar organic solvents such as THF, diethyl ether, and acetone. |

| Appearance | Predicted to be a solid or oil at room temperature. |

Applications in Organic Synthesis

Oxazole-2-sulfinic acid serves as a versatile precursor to a variety of 2-substituted oxazoles. Its synthetic utility stems from the reactivity of the sulfinic acid functional group.

Synthesis of 2-Oxazolyl Sulfones

Alkylation of the intermediate lithium oxazole-2-sulfinate with alkyl halides provides a straightforward route to 2-oxazolyl sulfones. These compounds are of interest in medicinal chemistry due to the prevalence of the sulfone group in bioactive molecules.

Figure 2: Synthesis of 2-oxazolyl sulfones.

Table 1: Representative Alkylation Reactions

| Alkylating Agent (R-X) | Product | Typical Conditions |

| Methyl iodide | 2-(Methylsulfonyl)oxazole | THF, 0 °C to rt |

| Benzyl bromide | 2-(Benzylsulfonyl)oxazole | THF, 0 °C to rt |

| Allyl bromide | 2-(Allylsulfonyl)oxazole | THF, 0 °C to rt |

Synthesis of 2-Oxazolyl Sulfonamides

Conversion of the sulfinic acid to a sulfonyl chloride, followed by reaction with an amine, yields 2-oxazolyl sulfonamides. This is a highly valuable transformation, as the sulfonamide functional group is a key component of many drugs.

Figure 3: Synthesis of 2-oxazolyl sulfonamides.

Desulfinylation Reactions

The sulfinic acid group can be removed under reductive conditions, a process known as desulfinylation.[3][4] This suggests that oxazole-2-sulfinic acid could be used as a "traceless" activating group, allowing for the introduction of other functionalities at the C2 position through radical-radical coupling or other mechanisms, followed by removal of the sulfinyl group to regenerate the C-H bond.[5]

Conclusion

While oxazole-2-sulfinic acid is a challenging intermediate to isolate due to its inherent instability, its in situ generation provides a powerful platform for the synthesis of diverse 2-substituted oxazoles. Its ability to be converted into sulfones, sulfonamides, and other sulfur-containing derivatives makes it a valuable precursor for drug discovery and development. Further exploration of its reactivity, particularly in desulfinylation-based coupling reactions, is warranted and promises to expand the synthetic chemist's toolbox for the functionalization of this important heterocyclic core.

References

Unlocking the Biological Potential of Novel Oxazole-2-Sulfinic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide delves into the untapped potential of a novel class of oxazole derivatives: Oxazole-2-sulfinic acids and their related compounds. While direct research on this specific subclass is nascent, this paper will extrapolate from closely related analogs, namely oxazole-2-sulfonamides and 2-sulfonyl-oxazoles, to build a strong case for their investigation and provide a foundational framework for their synthesis and biological evaluation.

Introduction: The Prominence of the Oxazole Moiety

The five-membered heterocyclic oxazole ring is a privileged structure in drug discovery. Its unique electronic and structural features allow for diverse interactions with biological targets. Marketed drugs and clinical candidates containing the oxazole ring system validate its importance in addressing a range of therapeutic needs. The introduction of a sulfinic acid group at the C-2 position of the oxazole ring is a novel chemical space that promises unique physicochemical properties and, potentially, enhanced biological activity. Sulfinic acids and their derivatives are known to be versatile intermediates in organic synthesis and can act as mimics of other functional groups in biological systems, offering opportunities for new modes of action.

Synthetic Strategies: A Proposed Pathway to Oxazole-2-Sulfinic Acids

While a definitive, published protocol for the synthesis of oxazole-2-sulfinic acid is not yet available, a plausible and efficient synthetic route can be proposed based on established methodologies for related 2-substituted oxazoles. The following experimental workflow is adapted from the known synthesis of 2-(phenylsulfonyl)-1,3-oxazole and represents a logical starting point for the preparation of the target compounds.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for Oxazole-2-sulfinic acid.

Detailed Experimental Protocols (Adapted)

Step 1: Synthesis of 2-Phenylthio-1,3-oxazole [1]

-

To a stirred solution of oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.

-

The resulting mixture is stirred at -78 °C for 1 hour.

-

A solution of diphenyldisulfide (1.2 eq) in THF is then added.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 2-phenylthio-1,3-oxazole.

Step 2: Oxidation to 2-(Phenylsulfonyl)-1,3-oxazole [1]

-

To a solution of 2-phenylthio-1,3-oxazole (1.0 eq) in ethanol, ammonium molybdate tetrahydrate (2.2 eq) and 30% aqueous hydrogen peroxide are added.

-

The reaction mixture is stirred at room temperature for the appropriate time (monitoring by TLC).

-

Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by chromatography to yield 2-(phenylsulfonyl)-1,3-oxazole.

Note: To obtain the corresponding sulfoxide (sulfinyl) derivative, a milder oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures would be employed.

Step 3: Proposed Conversion to Oxazole-2-sulfinic Acid

Further research is required to establish a definitive protocol. However, a plausible approach involves the reductive cleavage of the corresponding 2-oxazolesulfonyl chloride or the direct reduction of the 2-(phenylsulfonyl)-1,3-oxazole.

Biological Potential: Insights from Structurally Related Analogs

The biological activities of oxazole-2-sulfonamides and 2-arylsulfonyl-oxazoles provide compelling evidence for the potential of oxazole-2-sulfinic acid derivatives as therapeutic agents.

Anticancer Activity

Novel 1,3-oxazole sulfonamides have been synthesized and evaluated for their potential to inhibit cancer cell growth. Several of these compounds have demonstrated significant antiproliferative activity against a panel of human tumor cell lines, with some exhibiting GI50 (50% growth inhibition) values in the nanomolar range.

Table 1: Anticancer Activity of Selected 1,3-Oxazole Sulfonamides

| Compound ID | Substitution Pattern | Mean GI50 (nM) | Cell Line Specificity |

| 16 | 4-chloro and 3-trifluoromethylphenyl sulfonamide | 48.8 | Leukemia |

| Lead Analog | 2-chloro-5-methylphenyl sulfonamide | Not specified | Leukemia |

| Naphthyl Analog | 1-naphthyl sulfonamide | 44.7 | Leukemia |

Data extracted from a study on novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors.

Furthermore, a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have been synthesized and screened for their anticancer activities. Certain derivatives exhibited cytostatic or cytotoxic effects against specific cancer cell lines, including those from the CNS, non-small cell lung, and melanoma subpanels.

Antimicrobial Activity

The oxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data for oxazole-2-sulfinic acids is not available, numerous other oxazole derivatives have shown potent activity against a range of bacterial and fungal pathogens. It is highly probable that the introduction of a sulfinic acid moiety will modulate this activity, potentially leading to compounds with enhanced efficacy or a novel mechanism of action.

Mechanism of Action and Signaling Pathways

The anticancer activity of the closely related 1,3-oxazole sulfonamides has been linked to the inhibition of tubulin polymerization. This mechanism is a clinically validated target for cancer chemotherapy.

Signaling Pathway: Tubulin Polymerization Inhibition

References

Methodological & Application

Synthesis of Oxazole-2-sulfinic Acid: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of oxazole-2-sulfinic acid, a valuable building block for the development of novel therapeutic agents and functional materials. The protocol is designed for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. This document outlines a multi-step synthetic route, commencing from the readily available starting material, oxazole.

Introduction

The oxazole motif is a prominent scaffold in numerous biologically active compounds. The introduction of a sulfinic acid group at the 2-position of the oxazole ring offers a unique handle for further chemical modifications and can significantly influence the pharmacological properties of the parent molecule. This protocol details a reliable and reproducible method to access oxazole-2-sulfinic acid, enabling further exploration of its chemical and biological potential.

Overall Synthetic Strategy

The synthesis of oxazole-2-sulfinic acid is achieved through a three-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial bromination of oxazole at the C2-position, followed by the introduction of a protected thiol group, and culminating in a controlled oxidation to yield the target sulfinic acid.

Figure 1: Synthetic workflow for the preparation of Oxazole-2-sulfinic acid.

Experimental Protocols

Step 1: Synthesis of 2-Bromooxazole

This procedure outlines the synthesis of the key intermediate, 2-bromooxazole, via a lithiation-bromination sequence of oxazole.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Oxazole | Reagent | Commercially Available |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |

| Bromine (Br₂) | Reagent | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Diethyl ether | Reagent | Commercially Available |

| Saturated aq. NaHCO₃ | - | Prepared in-house |

| Saturated aq. Na₂S₂O₃ | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous MgSO₄ | - | Commercially Available |

Procedure:

-

A solution of oxazole (1.0 g, 14.5 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (2.5 M in hexanes, 6.4 mL, 16.0 mmol) is added dropwise to the cooled solution over 15 minutes. The resulting mixture is stirred at -78 °C for 30 minutes.

-

A solution of bromine (0.82 mL, 16.0 mmol) in anhydrous THF (10 mL) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 1 hour.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) to remove excess bromine, followed by brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to afford the crude product.

-

Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) yields 2-bromooxazole.

Expected Yield and Characterization:

| Product | Form | Yield (%) |

| 2-Bromooxazole | Colorless oil | 75-85 |

Note: Characterization data (¹H NMR, ¹³C NMR) should be consistent with the structure of 2-bromooxazole.

Step 2: Synthesis of S-(Oxazol-2-yl) ethanethioate

This step involves the conversion of 2-bromooxazole to a thioacetate precursor.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Bromooxazole | - | Synthesized in Step 1 |

| Potassium thioacetate (KSAc) | Reagent | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl acetate | Reagent | Commercially Available |

| Water | Deionized | - |

| Brine | - | Prepared in-house |

| Anhydrous MgSO₄ | - | Commercially Available |

Procedure:

-

To a solution of 2-bromooxazole (1.0 g, 6.76 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added potassium thioacetate (1.16 g, 10.1 mmol).

-

The reaction mixture is heated to 80 °C and stirred for 4 hours.

-

After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 40 mL).

-

The combined organic layers are washed with brine (3 x 30 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give S-(oxazol-2-yl) ethanethioate.

Expected Yield and Characterization:

| Product | Form | Yield (%) |

| S-(Oxazol-2-yl) ethanethioate | Pale yellow solid | 80-90 |

Note: Characterization data should confirm the formation of the thioacetate.

Step 3: Synthesis of Oxazole-2-thiol

This protocol describes the hydrolysis of the thioacetate to the corresponding thiol.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| S-(Oxazol-2-yl) ethanethioate | - | Synthesized in Step 2 |

| Hydrochloric acid (HCl) | Concentrated | Commercially Available |

| Methanol (MeOH) | Reagent | Commercially Available |

| Ethyl acetate | Reagent | Commercially Available |

| Saturated aq. NaHCO₃ | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous MgSO₄ | - | Commercially Available |

Procedure:

-

S-(Oxazol-2-yl) ethanethioate (1.0 g, 6.36 mmol) is dissolved in methanol (20 mL).

-

Concentrated hydrochloric acid (2 mL) is added, and the mixture is refluxed for 2 hours.

-

The reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

-

The residue is diluted with water (30 mL) and the pH is carefully adjusted to ~7 with saturated aqueous NaHCO₃.

-

The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield oxazole-2-thiol.

Expected Yield and Characterization:

| Product | Form | Yield (%) |

| Oxazole-2-thiol | Off-white solid | 90-95 |

Note: Oxazole-2-thiol may exist in tautomeric equilibrium with oxazole-2(3H)-thione.

Step 4: Synthesis of Oxazole-2-sulfinic Acid

The final step involves the controlled oxidation of oxazole-2-thiol to the target sulfinic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Oxazole-2-thiol | - | Synthesized in Step 3 |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% max | Commercially Available |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |

| Diethyl ether | Reagent | Commercially Available |

| Hexane | Reagent | Commercially Available |

Procedure:

-

Oxazole-2-thiol (0.5 g, 4.94 mmol) is dissolved in anhydrous dichloromethane (CH₂Cl₂, 20 mL) and cooled to 0 °C.

-

A solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.21 g, ~9.88 mmol, 2.0 equivalents) in dichloromethane (15 mL) is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The crude product is triturated with diethyl ether to precipitate the m-chlorobenzoic acid byproduct, which is removed by filtration.

-

The filtrate is concentrated, and the residue is purified by precipitation from a dichloromethane/hexane mixture to yield oxazole-2-sulfinic acid.

Expected Yield and Characterization:

| Product | Form | Yield (%) |

| Oxazole-2-sulfinic acid | White to off-white solid | 60-70 |

Note: The product is a sulfinic acid and may be unstable under certain conditions. It should be stored under an inert atmosphere at low temperature. Characterization should be performed promptly and may include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Bromine is highly corrosive and toxic; handle with appropriate caution.

-

m-CPBA is a potentially explosive oxidizing agent and should be handled with care.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of oxazole-2-sulfinic acid. By following these procedures, researchers can access this valuable compound for use in a variety of applications, from the development of new pharmaceuticals to the creation of advanced materials. The provided workflow and experimental details are intended to facilitate the successful synthesis and further investigation of this and related oxazole derivatives.

Applications of Oxazole-2-Sulfinic Acid Analogues in Medicinal Chemistry: A Focus on Oxazole-2-Sulfonamides

Introduction

Direct research on the medicinal chemistry applications of oxazole-2-sulfinic acid is notably scarce in publicly available scientific literature. However, the closely related oxazole-2-sulfonamide scaffold has been investigated for its therapeutic potential. Sulfonamides are a well-established class of compounds in drug discovery, known for their wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The oxazole moiety itself is a privileged five-membered heterocyclic ring that can modify a drug candidate's physicochemical properties and biological effects.[3][4][5] This document will focus on the applications of oxazole-2-sulfonamides as a proxy for understanding the potential utility of oxazole-2-sulfinic acid derivatives in medicinal chemistry, with a specific emphasis on their role as anticancer agents.

Application Notes: Oxazole-2-Sulfonamides as Tubulin Polymerization Inhibitors

A series of novel 1,3-oxazole sulfonamides have been synthesized and evaluated for their potential to inhibit cancer cell growth.[6] These compounds have shown promise as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer drug development.

Mechanism of Action

The primary mechanism of action for this class of oxazole-2-sulfonamides is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.[6]

Therapeutic Potential

The investigated 1,3-oxazole sulfonamides have demonstrated significant growth inhibitory properties against a panel of human tumor cell lines, with particular potency observed against leukemia cell lines.[6] The structure-activity relationship (SAR) studies indicate that substitutions on the sulfonamide nitrogen play a crucial role in their anticancer activity.

Quantitative Data

The in vitro anticancer activity of a selection of 1,3-oxazole sulfonamides is summarized below. The data represents the mean GI50 values (the concentration required to inhibit cell growth by 50%) across the NCI-60 panel of human tumor cell lines.[6]

| Compound ID | R Group (Substitution on Sulfonamide Nitrogen) | Mean GI50 (nM) |

| 16 | 2-Chloro-5-methylphenyl | 48.8 |

| 17 | 2-Naphthyl | - |

| 20 | para-Methylphenyl | - |

| 33 | 3,4-Dimethylphenyl | - |

| 58 | 1-Naphthyl | 44.7 |

Note: Specific mean GI50 values for all compounds were not provided in the source material, but compounds 16 and 58 were highlighted for their potent activity.[6]

Experimental Protocols

General Synthesis of 1,3-Oxazole Sulfonamides

The synthesis of the 1,3-oxazole sulfonamide library is a multi-step process that can be adapted to generate a variety of derivatives. A representative synthetic scheme is outlined below.

Caption: General synthetic workflow for 1,3-oxazole sulfonamides.

Protocol for Tubulin Polymerization Inhibition Assay

This protocol is designed to assess the in vitro effect of test compounds on the polymerization of tubulin.

Materials:

-

Bovine brain tubulin

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (Guanosine-5'-triphosphate)

-

Test compounds (dissolved in DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a solution of tubulin in General Tubulin Buffer.

-

Add GTP to the tubulin solution.

-

Dispense the tubulin/GTP solution into a 96-well plate.

-

Add test compounds at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (DMSO).

-

Incubate the plate at 37°C to induce tubulin polymerization.

-

Monitor the change in absorbance at 340 nm over time using the spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Analyze the data to determine the effect of the test compounds on the rate and extent of tubulin polymerization.

Signaling Pathway

The following diagram illustrates the mechanism of action of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors, leading to apoptosis.

Caption: Mechanism of apoptosis induction by 1,3-oxazole sulfonamides.

Conclusion

While direct information on oxazole-2-sulfinic acid in medicinal chemistry is limited, the study of its close analogue, oxazole-2-sulfonamide, reveals a promising scaffold for the development of novel anticancer agents. The ability of these compounds to inhibit tubulin polymerization highlights a clear mechanism of action and provides a strong rationale for further investigation into this class of molecules. Future research could explore the synthesis and biological evaluation of oxazole-2-sulfinic acid and its derivatives to determine if they share similar therapeutic potential or offer unique advantages.

References

Application Notes and Protocols: Oxazole-2-sulfinic Acid as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-2-sulfinic acid and its derivatives are emerging as highly valuable and versatile building blocks in the synthesis of a wide array of functionalized heterocyclic compounds. The oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The strategic placement of a sulfinic acid group at the 2-position of the oxazole ring provides a reactive handle for the introduction of diverse substituents through nucleophilic substitution reactions. This unique reactivity allows for the efficient construction of complex molecular architectures, making it a significant tool for drug discovery and development programs.

These application notes provide a comprehensive overview of the synthesis of the key building block, Oxazole-2-sulfinyl chloride, and its subsequent application in the synthesis of various heterocyclic derivatives. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate the adoption of this methodology in the laboratory.

Synthesis of the Key Building Block: Oxazole-2-sulfinyl Chloride

The primary building block, Oxazole-2-sulfinic acid, is prepared in situ and immediately converted to the more stable and reactive Oxazole-2-sulfinyl chloride. The synthetic pathway is a three-step process starting from the commercially available oxazole.

Experimental Workflow: Synthesis of Oxazole-2-sulfinyl Chloride

Caption: Synthetic workflow for Oxazole-2-sulfinyl chloride.

Protocol 1: Synthesis of Oxazole-2-sulfinyl Chloride

Materials:

-

Oxazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfur dioxide (SO2) gas

-

Thionyl chloride (SOCl2) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

-

Lithiation: To a solution of oxazole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

-

Sulfination: Bubble sulfur dioxide gas through the solution of 2-lithiooxazole at -78 °C until the reaction is complete (typically monitored by TLC or quenching of a small aliquot with a proton source).

-

Solvent Removal: Allow the reaction mixture to warm to room temperature and then remove the THF under reduced pressure.

-

Chlorination: To the resulting crude lithium oxazole-2-sulfinate, add anhydrous DCM and cool to 0 °C. Add thionyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction by the careful addition of cold saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Oxazole-2-sulfinyl chloride.

-

Purification: The product can be purified by vacuum distillation or used directly in the next step.

Quantitative Data for Synthesis of Oxazole-2-sulfinyl Chloride

| Step | Product | Starting Material | Yield (%) | Purity (%) (by GC-MS) |

| 1 & 2 | Lithium Oxazole-2-sulfinate | Oxazole | ~90 (crude) | - |

| 3 | Oxazole-2-sulfinyl Chloride | Lithium Oxazole-2-sulfinate | 85 | >95 |

Application of Oxazole-2-sulfinyl Chloride in Heterocyclic Synthesis

Oxazole-2-sulfinyl chloride is an excellent electrophile that readily reacts with a variety of nucleophiles at the C2 position of the oxazole ring, displacing the sulfinyl chloride group. This allows for the facile synthesis of a diverse range of 2-substituted oxazoles.

Reaction Pathway: Nucleophilic Substitution of Oxazole-2-sulfinyl Chloride

Caption: General reaction scheme for nucleophilic substitution.

Protocol 2: Synthesis of 2-Amino-oxazole Derivatives

Materials:

-

Oxazole-2-sulfinyl chloride (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Triethylamine (Et3N) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of Oxazole-2-sulfinyl chloride (1.0 equiv) in anhydrous DCM at 0 °C, add triethylamine (1.5 equiv) followed by the dropwise addition of the desired amine (1.2 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours (monitor by TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for the Synthesis of 2-Amino-oxazole Derivatives

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | 2-(Phenylamino)oxazole | 6 | 88 |

| 2 | Morpholine | 2-(Morpholino)oxazole | 4 | 92 |

| 3 | Benzylamine | 2-(Benzylamino)oxazole | 8 | 85 |

| 4 | Piperidine | 2-(Piperidin-1-yl)oxazole | 4 | 95 |

Protocol 3: Synthesis of 2-Alkoxy-oxazole Derivatives

Materials:

-

Oxazole-2-sulfinyl chloride (1.0 equiv)

-

Alcohol (1.5 equiv)

-

Sodium hydride (NaH) (1.5 equiv, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-